3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C6H8F2N4 and its molecular weight is 174.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2 kinases, by inhibiting their activities . This inhibition disrupts the signaling pathways they are involved in, leading to changes in cellular processes such as cell growth and angiogenesis .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, survival, and angiogenesis . The downstream effects of this inhibition can lead to the suppression of tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and angiogenesis . At the cellular level, this can result in the suppression of tumor growth and metastasis .
Biochemical Analysis
Biochemical Properties
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as Poly (ADP-ribose) polymerase (PARP) and c-Met kinase. The compound acts as an inhibitor of PARP1, PARP2, and PARP6, with significant selectivity against PARP3 and TNKS1 . This inhibition leads to the disruption of DNA repair processes, which is particularly useful in targeting cancer cells. Additionally, this compound exhibits potent anti-tumor activity by inhibiting c-Met kinase, a receptor tyrosine kinase involved in various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as A549, MCF-7, and HeLa . The compound influences cell signaling pathways by inhibiting c-Met kinase, leading to reduced cell proliferation and increased cell death. Furthermore, it affects gene expression by modulating the activity of PARP enzymes, which play a role in DNA repair and transcription regulation . These cellular effects make this compound a promising candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PARP enzymes, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound interacts with c-Met kinase, blocking its signaling pathways and reducing cell proliferation . These molecular mechanisms highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that the compound maintains its efficacy in inhibiting PARP and c-Met kinase over extended periods . These findings suggest that this compound could be a reliable candidate for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor activity without causing severe toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in cellular metabolism . These interactions highlight the compound’s potential impact on metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . These distribution patterns are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity. The compound has been found to localize in the nucleus, where it interacts with PARP enzymes and influences DNA repair processes . Additionally, it is distributed in the cytoplasm, where it interacts with c-Met kinase and affects cell signaling pathways . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4/c7-5(8)6-11-10-4-3-9-1-2-12(4)6/h5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBRLKOINULLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945262-35-1 | |
Record name | 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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